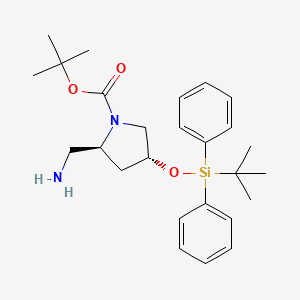![molecular formula C17H19Cl2N3OS2 B3020220 4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine CAS No. 341965-72-8](/img/structure/B3020220.png)
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine" is a bioactive molecule that belongs to a class of substances with potential chemotherapeutic properties. The structure of this compound includes a pyrimidine ring, which is a common motif in many pharmaceutical agents, and is modified with various substituents including morpholine, a dichlorobenzyl group, and a methylsulfanyl group. These modifications can significantly affect the molecule's biological activity and its interaction with biological targets.
Synthesis Analysis
The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is noted for its efficiency and versatility, allowing for the creation of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions . Although the specific compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These studies provide insights into the equilibrium geometry, vibrational wave numbers, and the stability of the molecules arising from hyperconjugative interactions and charge delocalization . The molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, indicating their potential as chemotherapeutic agents .
Chemical Reactions Analysis
The chemical reactivity of related pyrimidine compounds has been explored through their interactions with different reagents. For instance, the reaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with morpholine results in nucleophilic substitution of the methylsulfanyl group, leading to the formation of 2-morpholino derivatives . This type of reaction could be relevant for the compound , as it also contains a methylsulfanyl group that could potentially undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different functional groups contributes to properties such as solubility, melting point, and reactivity. The vibrational spectral analysis provides information on the bonding features, while the HOMO-LUMO analysis and molecular docking studies give insights into the electronic properties and potential biological interactions of these molecules . The crystal structure of a related compound has been determined, revealing the conformation of the morpholine ring and the orientation of the substituents, which are crucial for understanding the compound's reactivity and interactions .
特性
IUPAC Name |
4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3OS2/c1-24-11-14-9-16(22-4-6-23-7-5-22)21-17(20-14)25-10-12-2-3-13(18)8-15(12)19/h2-3,8-9H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXKOJOEWDSXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)

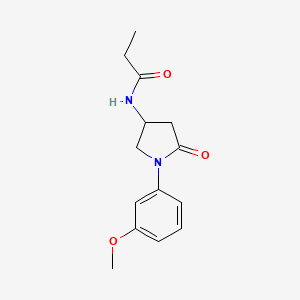
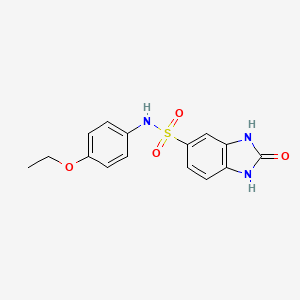
![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)

![1-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B3020147.png)
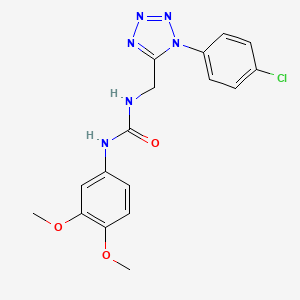
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)
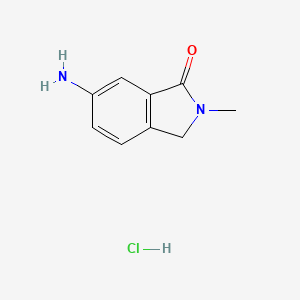
![Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B3020153.png)

